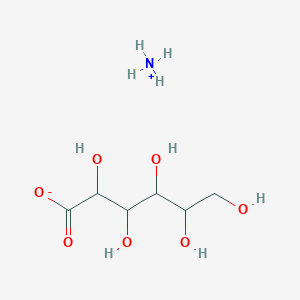

Azanium;2,3,4,5,6-pentahydroxyhexanoate

Beschreibung

Eigenschaften

CAS-Nummer |

10361-31-6 |

|---|---|

Molekularformel |

C6H15NO7 |

Molekulargewicht |

213.19 g/mol |

IUPAC-Name |

azane;2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O7.H3N/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);1H3 |

InChI-Schlüssel |

XLCNHLXQKYRGKZ-UHFFFAOYSA-N |

SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[NH4+] |

Isomerische SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |

Kanonische SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O.N |

Color/Form |

NEEDLES WHITE POWDER |

Dichte |

greater than 1 at 68 °F (USCG, 1999) 1.24 @ 25 °C/4 °C 1.23 g/cm³ |

melting_point |

131 °C 113 - 118 °C |

Physikalische Beschreibung |

White solid; [Hawley] |

Verwandte CAS-Nummern |

124423-64-9 10101-21-0 (strontium[2:1] salt) 10361-31-6 (unspecified ammonium salt) 13005-35-1 (unspecified copper salt) 14906-97-9 (unspecified hydrochloride salt) 22830-45-1 (unspecified iron(+2) salt dihydrate) 299-27-4 (mono-potassium salt) 35087-77-5 (unspecified potassium salt) 35984-19-1 (unspecified tin(+2) salt) 3632-91-5 (magnesium[2:1] salt) 527-07-1 (mono-hydrochloride salt) 60007-93-4 (aluminum[3:1] salt) 60816-70-8 (mono-lithium salt) 6485-39-8 (manganese[2:1] salt) 82139-35-3 (unspecified zinc salt) |

Löslichkeit |

IN WATER: 31.6 G/100 ML @ 25 °C; SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN MOST ORGANIC SOLVENTS |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Microorganism Selection and Strain Optimization

Ammonium gluconate is industrially produced via glucose oxidation using microbial agents such as Aspergillus niger and Gluconobacter oxydans. These organisms enzymatically convert glucose to gluconic acid, which is subsequently neutralized with ammonium hydroxide. Aspergillus niger employs glucose oxidase (EC 1.1.3.4) to catalyze the oxidation of β-D-glucose to D-glucono-δ-lactone, which hydrolyzes spontaneously to gluconic acid in aqueous media.

Key Fermentation Parameters:

-

pH : Maintained at 6.5–7.0 to optimize enzyme activity.

-

Temperature : 28–32°C for fungal strains; 30–37°C for bacterial strains.

-

Aeration : 0.8–1.2 vvm (volume per volume per minute) to sustain aerobic conditions.

Substrate and Nutrient Composition

Glucose concentrations typically range from 100–200 g/L, with nitrogen sources such as ammonium sulfate or urea added to regulate microbial growth. Patent data indicate that trace elements (e.g., Mg²⁺, Mn²⁺) enhance glucose oxidase stability, improving conversion rates by 15–20%.

Chemical Synthesis via Glucose Oxidation

Catalytic Oxidation Pathways

Chemical synthesis involves oxidizing glucose using noble metal catalysts (e.g., platinum, palladium) or enzymatic agents. In alkaline conditions (pH 8–10), glucose undergoes oxidation to gluconic acid, which is then neutralized with ammonium carbonate or ammonium hydroxide.

Reaction Conditions:

Electrochemical Oxidation

Recent advances employ electrochemical cells with boron-doped diamond (BDD) electrodes. At 2.5–3.0 V, glucose is oxidized directly to gluconic acid with 85–90% Faradaic efficiency, bypassing the need for metal catalysts. This method reduces byproduct formation but requires high energy input (~15 kWh/kg).

Neutralization and Crystallization Techniques

Neutralization Protocols

Gluconic acid is neutralized with aqueous ammonium hydroxide (20–30% w/w) at 40–60°C. Stoichiometric ratios of 1:1 (acid:base) ensure complete salt formation. Excess ammonia is removed via vacuum distillation to prevent side reactions.

Crystallization and Purification

Ammonium gluconate is crystallized by cooling the neutralized solution to 5–10°C. Ethanol or isopropanol (10–20% v/v) is added to reduce solubility, yielding >95% purity. Patent data highlight the use of anti-solvent crystallization with aliphatic alcohols (C1–C8) to enhance crystal size distribution.

Typical Yield:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Microbial Fermentation | 80–90 | 92–95 |

| Chemical Oxidation | 75–85 | 90–93 |

| Electrochemical | 70–80 | 88–92 |

Industrial-Scale Production Processes

Continuous Fermentation Reactors

Large-scale bioreactors (10,000–50,000 L) utilize immobilized Aspergillus niger cells on ceramic supports. Continuous glucose feeding and pH control systems maintain steady-state productivity of 8–10 g/L/h. Downstream processing integrates membrane filtration (MWCO 1–5 kDa) to separate biomass, followed by ion-exchange chromatography for desalting.

Hybrid Chemical-Biological Systems

Integrated platforms combine enzymatic oxidation with electrochemical neutralization. For example, glucose oxidase is immobilized on carbon felt electrodes, enabling simultaneous oxidation and NH₄⁺ ion migration. This method reduces processing time by 40% compared to batch systems.

Comparative Analysis of Preparation Methods

Advantages and Limitations:

| Method | Advantages | Limitations |

|---|---|---|

| Microbial Fermentation | High yield, low energy input | Slow kinetics, contamination risks |

| Chemical Oxidation | Rapid, scalable | Catalyst cost, byproduct formation |

| Electrochemical | Green chemistry, no catalysts | High capital and energy costs |

Recent Advances and Innovations

Wissenschaftliche Forschungsanwendungen

Medical Applications

Gluconic acid and its salts (gluconates) are extensively used in medical applications due to their biocompatibility and effectiveness in treating various conditions:

- Electrolyte Imbalance Treatment : Gluconates serve as carriers for essential ions such as calcium and zinc. For example, calcium gluconate is administered to treat hypocalcemia and prevent tissue necrosis in burn patients from hydrofluoric acid exposure .

- Antimicrobial Properties : Certain gluconate derivatives exhibit antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, making them potential candidates for therapeutic applications .

- Intravenous Solutions : Gluconate is included in intravenous solutions like Plasmalyte A for fluid resuscitation, highlighting its role in critical care settings .

Food Industry Applications

In the food industry, gluconic acid is utilized for its preservative qualities and as a pH regulator:

- Food Additive : It is used as a food additive to enhance flavor and stability. Its chelating properties help maintain the quality of food products by binding metal ions that could catalyze spoilage .

- Fermentation Processes : Gluconic acid is produced through the fermentation of glucose by fungi such as Aspergillus niger, which is significant for producing natural sweeteners and preservatives .

Industrial Applications

Gluconic acid's versatility extends to various industrial applications:

- Concrete Admixture : In construction, gluconic acid acts as a retarder in concrete mixtures, slowing down the hydration process to prevent cracking during curing . This application is particularly beneficial in hot weather conditions where rapid setting can be problematic.

- Cleaning Products : Its ability to dissolve mineral deposits makes it effective in cleaning products designed for industrial and household use .

Environmental Applications

The environmental applications of gluconic acid focus on its role in sustainable practices:

- Chelating Agent : As a chelating agent, gluconic acid can bind heavy metals in wastewater treatment processes, aiding in the removal of toxic substances from industrial effluents .

- Biodegradable Surfactants : Research has shown that gluconate-based surfactants can enhance the performance of water-based lubricants and reduce friction in mechanical systems while being environmentally friendly .

Case Studies

Several case studies illustrate the practical applications of azanium;2,3,4,5,6-pentahydroxyhexanoate:

Wirkmechanismus

Gluconic acid exerts its effects primarily through its ability to chelate metal ions. This chelation process involves the formation of stable complexes with metal ions, which can prevent the precipitation of metal hydroxides and enhance the solubility of metal ions in solution. The molecular targets include calcium, iron, and other metal ions, and the pathways involved are related to metal ion transport and homeostasis .

Vergleich Mit ähnlichen Verbindungen

Structural and Chemical Properties

Gluconate salts share the same anion but differ in their cationic components, leading to variations in solubility, stability, and applications. Key examples include:

Stability and Reactivity

- Thermal Stability : Most gluconates decompose upon heating, releasing CO, CO₂, and metal oxides .

- Chemical Reactivity: Incompatible with strong oxidizers; sodium gluconate is non-reactive under standard conditions .

- Storage : Gluconates generally require dry, ventilated environments to prevent hydrolysis or clumping .

Research Findings and Trends

Chelation Efficiency

Sodium gluconate outperforms other gluconates in binding divalent cations, making it ideal for industrial scale applications . Zinc and calcium gluconates are preferred in pharmaceuticals due to their bioavailability .

Biologische Aktivität

Azanium; 2,3,4,5,6-pentahydroxyhexanoate, commonly known as gluconic acid or D-gluconate, is a sugar acid that plays significant roles in various biological processes. This article explores its biological activity, including its metabolic pathways, enzymatic interactions, and potential therapeutic applications.

Overview of Gluconic Acid

Gluconic acid is a natural compound found across all living organisms, including bacteria, plants, and animals. It is produced through the oxidation of glucose and is integral to several metabolic pathways. The compound exists primarily in its anionic form (gluconate) at physiological pH and participates in various biochemical reactions.

Metabolic Pathways

Gluconic acid is primarily generated via the gluconate shunt pathway , where glucose is oxidized by glucose dehydrogenase to produce gluconate. This pathway is crucial for energy metabolism in many organisms:

- Gluconate Kinase Activity : Gluconate is phosphorylated by gluconokinase to yield 6-phosphogluconate, a key intermediate in the pentose phosphate pathway (PPP), which is vital for nucleotide synthesis and cellular redox balance .

Enzymatic Interactions

Gluconic acid interacts with various enzymes that facilitate its metabolism:

Biological Activities

- Antioxidant Properties : Gluconic acid has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property may help protect against various diseases linked to oxidative damage.

- Calcium Regulation : Gluconic acid acts as a calcium-binding agent, modulating calcium ion levels in cells. This function is essential for various cellular processes, including muscle contraction and neurotransmission .

- Antimicrobial Activity : Research indicates that gluconic acid possesses antimicrobial properties against certain pathogens. Its efficacy may be attributed to its ability to disrupt microbial cell membranes and inhibit growth.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of gluconic acid on clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 0.5% w/v, demonstrating its potential as a natural preservative in food products .

Case Study 2: Calcium Supplementation

In a clinical trial involving patients with hypocalcemia, gluconic acid was used as a calcium supplement. The results showed improved calcium absorption and increased serum calcium levels without adverse effects .

Applications in Industry

Gluconic acid has numerous industrial applications due to its biocompatibility and safety profile:

- Food Industry : Used as an acidity regulator and preservative.

- Pharmaceuticals : Incorporated into formulations for electrolyte supplementation.

- Cleaning Products : Effective in removing mineral deposits due to its chelating properties.

Q & A

How can Azanium;2,3,4,5,6-pentahydroxyhexanoate be synthesized, and what methods are recommended to confirm its purity?

Answer:

- Synthesis : Neutralize gluconic acid with ammonium hydroxide under controlled pH (6.5–7.5) and low temperature (25–30°C) to avoid decomposition. The reaction can be monitored via pH titration.

- Purification : Use recrystallization in aqueous ethanol (70% v/v) to isolate the ammonium salt. Centrifugation or vacuum filtration removes impurities.

- Purity Confirmation : Employ NMR (¹H/¹³C) to verify structural integrity and HPLC with a refractive index detector (mobile phase: 0.1 M H₂SO₄) to quantify purity (>98%). Compare retention times with known standards .

What experimental strategies are effective for resolving the crystal structure of this compound?

Answer:

- X-ray Crystallography : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Refine data using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces), adjusting parameters like occupancy and thermal displacement to address disorder .

- Challenges : Hydrate formation may complicate data; dehydrate crystals under vacuum or via solvent exchange. For twinned data, apply twin-law matrices in SHELXL .

How can researchers design experiments to evaluate its catalytic efficiency in hydroxyl radical generation?

Answer:

- Experimental Setup : React the ammonium salt with H₂O₂ and Fe²⁺ (Fenton-like system) under varying pH (3–7) and temperature (20–50°C).

- Detection : Quantify hydroxyl radicals using electron spin resonance (ESR) with DMPO as a spin trap or fluorescence assays (e.g., terephthalic acid probe). Include controls without the catalyst to isolate its contribution .

How should contradictory data between spectroscopic and crystallographic analyses be addressed?

Answer:

- Case Example : If NMR indicates a hydrate but X-ray shows an anhydrous form, perform thermogravimetric analysis (TGA) to detect water loss (25–150°C).

- Resolution : Re-examine crystallization conditions (e.g., solvent polarity) and re-run NMR in deuterated DMSO to identify bound water .

What methodologies are suitable for comparative studies of chelation capacity across metal gluconates?

Answer:

- Chelation Assay : Use potentiometric titration (pH 2–12) with EDTA as a competitor ligand. Calculate stability constants (log K) for metal complexes (e.g., Ca²⁺ vs. Zn²⁺).

- Spectroscopy : Compare UV-Vis spectra (200–400 nm) of metal-gluconate complexes to assess ligand-to-metal charge transfer efficiency .

What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for powder handling to avoid inhalation.

- Storage : Keep in airtight containers with desiccants (e.g., silica gel) at 15–25°C. Avoid contact with oxidizers (e.g., KMnO₄) to prevent decomposition .

Which analytical techniques are optimal for quantifying this compound in complex mixtures?

Answer:

- HPLC : Use a C18 column with 0.05 M KH₂PO₄ buffer (pH 2.5) and UV detection at 210 nm. Calibrate with a standard curve (1–100 µg/mL).

- Ion Chromatography : For ammonium quantification, employ a conductivity detector with a CS12A column (eluent: 20 mM methanesulfonic acid) .

How can mechanistic studies elucidate its role in catalytic radical generation?

Answer:

- Kinetic Studies : Perform stopped-flow spectroscopy to measure reaction rates under varying [H₂O₂] and [Fe²⁺]. Fit data to the Michaelis-Menten model.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map electron transfer pathways and identify transition states .

What strategies integrate computational modeling with experimental data for structural validation?

Answer:

- MD Simulations : Run molecular dynamics (AMBER or GROMACS) to simulate hydration shells and compare with experimental XRD/TGA data.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide functional assays .

How does the compound’s stability vary under extreme pH or temperature conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.